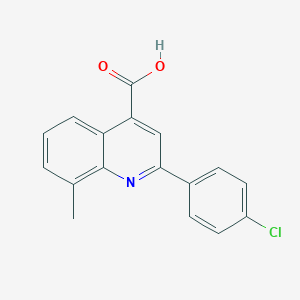

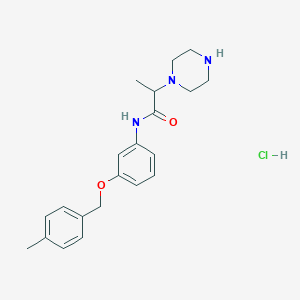

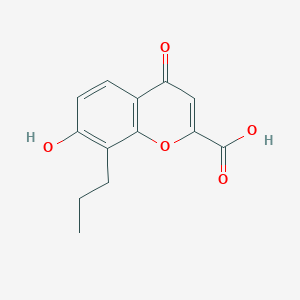

![molecular formula C13H8BrNS B024853 2-(3-Bromofenil)benzo[D]tiazol CAS No. 19654-14-9](/img/structure/B24853.png)

2-(3-Bromofenil)benzo[D]tiazol

Descripción general

Descripción

2-(3-Bromophenyl)benzo[d]thiazole is a chemical compound that has been investigated for its unique structural and electronic properties. It is part of the benzo[d]thiazole family, known for their potential in various applications, especially in organic electronics.

Synthesis Analysis

- A method for constructing a similar benzo[d]thiazole skeleton was developed using a CuCl-mediated three-component reaction, involving 2-bromophenyl acetonitrile, aromatic aldehydes, and elemental sulfur (Zhang et al., 2020).

Molecular Structure Analysis

- The molecular structure of a related compound, 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole, shows a nearly planar fused-ring system with significant π–π stacking interactions (Wang et al., 2011).

Chemical Reactions and Properties

- The reactivity of benzo[d]thiazole derivatives like 2-(3-Bromophenyl)benzo[d]thiazole is significant in forming novel compounds. For instance, benzothiazole derivatives can react with bromine and enolizable ketones to form thiazolidene-2-imine derivatives (Singh et al., 2006).

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

2-(3-Bromofenil)benzo[D]tiazol: se ha estudiado por su potencial como agente antimicrobiano. La investigación indica que los derivados de este compuesto exhiben una actividad significativa contra varias cepas de bacterias y hongos, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos antimicrobianos .

Actividad antituberculosa

Este compuesto ha mostrado promesa en la lucha contra la tuberculosis. Se han sintetizado y evaluado derivados para sus propiedades antituberculosas, y algunos muestran actividad inhibitoria contra Mycobacterium tuberculosis, la bacteria responsable de la TB .

Potencial anticancerígeno

En el ámbito de la oncología, los derivados de This compound se han explorado por sus efectos citotóxicos en líneas celulares cancerosas. Algunos estudios sugieren que estos compuestos pueden inducir apoptosis en las células tumorales, ofreciendo una vía para desarrollar nuevas terapias anticancerígenas .

Farmacocinética y predicciones ADMET

Las propiedades farmacocinéticas de los derivados de This compound son cruciales para su desarrollo como fármacos. Las predicciones in silico ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) ayudan a comprender la similitud con los fármacos de estos compuestos, guiando modificaciones adicionales para mejorar su eficacia .

Aplicaciones en ciencia de materiales

Más allá de las aplicaciones médicas, This compound y sus derivados se están investigando por su utilidad en la ciencia de los materiales. Sus propiedades estructurales pueden contribuir al desarrollo de nuevos materiales con características electrónicas u ópticas específicas .

Impacto en la ciencia ambiental

Por último, el impacto ambiental de This compound es un área de interés. Comprender su biodegradabilidad y sus posibles efectos en los ecosistemas es esencial para evaluar su idoneidad y seguridad en diversas aplicaciones .

Mecanismo De Acción

Target of Action

2-(3-Bromophenyl)benzo[D]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to have potent activity against various targets, including enzymes and receptors involved in critical biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, some thiazole derivatives have been reported to inhibit enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been reported to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as disruption of cellular processes .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the biochemical pathways these targets are involved in .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .

Safety and Hazards

While specific safety and hazard information for 2-(3-Bromophenyl)benzo[D]thiazole is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .

Análisis Bioquímico

Biochemical Properties

2-(3-Bromophenyl)benzo[D]thiazole is part of the thiazole family, which has been found in many potent biologically active compounds . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines

Molecular Mechanism

Thiazole derivatives have been found to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMGDNMMLIJSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422988 | |

| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19654-14-9 | |

| Record name | 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

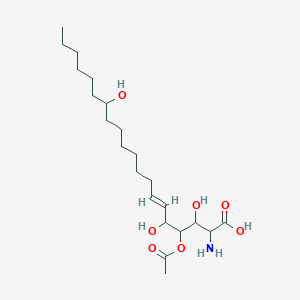

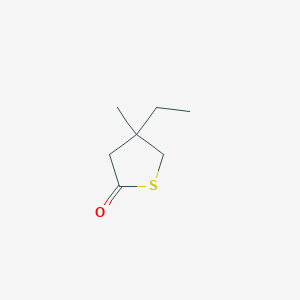

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)